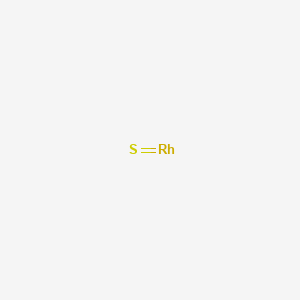
Sulfanylidenerhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanylidenerhodium is a compound that features a rhodium atom bonded to a sulfur atom through a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfanylidenerhodium typically involves the reaction of rhodium complexes with sulfur-containing ligands. One common method includes the use of thiols or sulfides as starting materials. The reaction conditions often require a controlled atmosphere, such as an inert gas environment, to prevent oxidation and ensure the purity of the product. The reaction may be carried out at elevated temperatures to facilitate the formation of the rhodium-sulfur bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Sulfanylidenerhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The sulfur ligand can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other sulfur-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) or rhodium(0) complexes. Substitution reactions can result in a variety of rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Sulfanylidenerhodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydroformylation, hydrogenation, and carbonylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in industrial processes, including the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which sulfanylidenerhodium exerts its effects involves the interaction of the rhodium center with various substrates. The rhodium atom can coordinate with different ligands, facilitating various chemical transformations. The sulfur ligand plays a crucial role in stabilizing the rhodium center and influencing its reactivity. Molecular targets and pathways involved in these reactions include coordination with organic molecules, activation of small molecules, and catalysis of bond-forming reactions.
Comparación Con Compuestos Similares
Similar Compounds
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are widely used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfenamides, but with a higher oxidation state of sulfur.
Sulfonamides: These compounds have sulfur-oxygen bonds and are used in various industrial applications.
Uniqueness of Sulfanylidenerhodium
This compound is unique due to its rhodium-sulfur double bond, which imparts distinct reactivity and stability compared to other sulfur-containing compounds. Its ability to act as a catalyst in various chemical reactions sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
37245-91-3 |
|---|---|
Fórmula molecular |
RhS |
Peso molecular |
134.97 g/mol |
Nombre IUPAC |
sulfanylidenerhodium |
InChI |
InChI=1S/Rh.S |
Clave InChI |
BVJAAVMKGRODCT-UHFFFAOYSA-N |
SMILES canónico |
S=[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


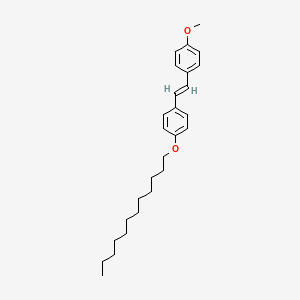

![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
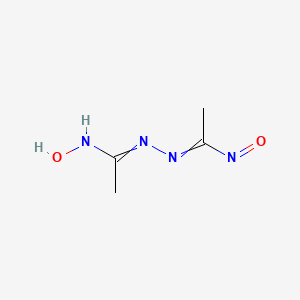

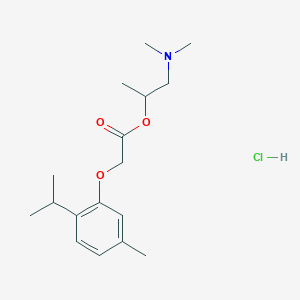
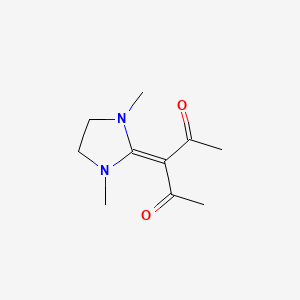

![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
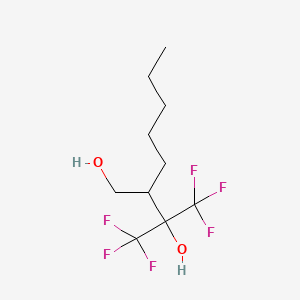
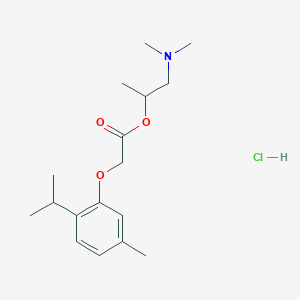
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

